N2-(4-chlorophenyl)-N4-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride
CAS No.: 1179441-98-5
Cat. No.: VC5265454
Molecular Formula: C19H19Cl2FN6
Molecular Weight: 421.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1179441-98-5 |
|---|---|
| Molecular Formula | C19H19Cl2FN6 |
| Molecular Weight | 421.3 |
| IUPAC Name | 2-N-(4-chlorophenyl)-4-N-(4-fluorophenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride |
| Standard InChI | InChI=1S/C19H18ClFN6.ClH/c20-13-3-7-15(8-4-13)22-17-24-18(23-16-9-5-14(21)6-10-16)26-19(25-17)27-11-1-2-12-27;/h3-10H,1-2,11-12H2,(H2,22,23,24,25,26);1H |
| Standard InChI Key | SCKJZTSQLAVDBI-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C2=NC(=NC(=N2)NC3=CC=C(C=C3)Cl)NC4=CC=C(C=C4)F.Cl |
Introduction
N2-(4-chlorophenyl)-N4-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a complex organic compound belonging to the triazine class. This compound is characterized by its unique structural features, including a triazine core substituted with chlorophenyl, fluorophenyl, and pyrrolidinyl groups. Despite the lack of specific information on this exact compound in the provided search results, we can infer its properties and potential applications based on similar compounds and general principles of organic chemistry.
Synthesis
The synthesis of N2-(4-chlorophenyl)-N4-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride would typically involve a multi-step process starting from a triazine core. This could involve nucleophilic substitution reactions to introduce the chlorophenyl and fluorophenyl groups, followed by the addition of the pyrrolidinyl group. The hydrochloride salt would be formed by reacting the base with hydrochloric acid.
Biological Activity and Potential Applications
While specific biological activity data for this compound are not available, triazine derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. The presence of chlorophenyl and fluorophenyl groups may enhance the compound's ability to interact with biological targets, while the pyrrolidinyl group could contribute to its solubility and bioavailability.
| Potential Application | Rationale |
|---|---|
| Antimicrobial Agent | Triazine derivatives often exhibit antimicrobial activity |
| Anticancer Agent | Chlorophenyl and fluorophenyl groups may interact with cancer-related targets |
| Antiviral Agent | Triazine compounds have shown antiviral properties in some studies |
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